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Introduction

Fosciclopirox disodium (CPX-POM) is a phosphoryloxymethyl ester-based prodrug of

ciclopirox (CPX), a synthetic antifungal agent that has demonstrated significant preclinical

anticancer activity.[1][2] The development of fosciclopirox was driven by the need to overcome

the poor oral bioavailability and gastrointestinal toxicity of ciclopirox, thereby enabling

parenteral administration for systemic anticancer therapy.[2][3] Fosciclopirox is a water-soluble

compound that, upon intravenous administration, is rapidly and completely metabolized by

phosphatases into its active metabolite, ciclopirox.[1][4] This unique characteristic allows for

systemic delivery and targeted accumulation in the urinary tract, making it a promising agent for

urothelial cancers.[3][5]

The anticancer mechanism of ciclopirox is multifaceted. It is known to chelate polyvalent metal

cations like Fe³⁺, which inhibits metal-dependent enzymes crucial for cellular processes.[6] A

key mechanism in its anticancer effect is the inhibition of the γ-secretase complex, which in turn

downregulates the Notch signaling pathway, a critical pathway often dysregulated in cancer.[6]

[7] Furthermore, ciclopirox has been shown to inhibit other critical cancer-related pathways,

such as the mTORC1 pathway, and induce apoptosis.[1]
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Clinical investigations are underway to evaluate the safety, pharmacokinetics, and efficacy of

fosciclopirox in various malignancies, including advanced solid tumors, bladder cancer, and

acute myeloid leukemia.[2][8][9]

Physicochemical Properties
Property Value Reference

INN Fosciclopirox [6]

Synonyms CPX-POM, Ciclopirox Prodrug [6][10]

Molecular Formula C₁₃H₃₂NNa₂O₁₃P [6][11]

Molecular Weight 487.35 g/mol [6][11]

Appearance White solid [6][11]

Solubility Excellent water solubility [6][11]

Mechanism of Action Summary
Fosciclopirox acts as a prodrug, delivering the active compound ciclopirox systemically. The

anticancer effects of ciclopirox are attributed to several mechanisms:

Inhibition of γ-Secretase and Notch Signaling: Ciclopirox binds to and inhibits components of

the γ-secretase complex, such as Presenilin 1 and Nicastrin.[6] This leads to the

downregulation of the Notch signaling pathway, which is crucial for cancer cell proliferation

and survival.[1][6]

Chelation of Polyvalent Metal Cations: Ciclopirox chelates iron and other metal ions,

inhibiting metal-dependent enzymes like ribonucleotide reductase, which is essential for DNA

synthesis.[1]

Induction of Apoptosis: Ciclopirox can induce apoptosis by downregulating anti-apoptotic

proteins like Bcl-xL and survivin.[1]

Cell Cycle Arrest: It can cause cell cycle arrest at the S and G0/G1 phases by

downregulating cyclins and cyclin-dependent kinases.[1][2]
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Inhibition of mTORC1 Signaling: Ciclopirox may also inhibit the phosphorylation of

downstream effectors of the mTORC1 pathway.[1]
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Mechanism of action of Fosciclopirox.

Preclinical Data
In Vitro Activity of Ciclopirox in Bladder Cancer Cell
Lines

Cell Line Assay IC50 / Effect
Incubation
Time

Reference

T24, UM-UC-3,

HTB-9, HTB-5,

HT-1376, RT-4

Proliferation

Assay

Dose- and time-

dependent

decrease

Up to 72 h [6][12]

T24, UM-UC-3
Colony

Formation

Inhibition

observed at 0-20

µM

48 h [6][12]

HL-60, MV4-11

(AML)

Proliferation

Assay
IC50: 2.5-4 µM - [9]
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In Vivo Activity of Fosciclopirox in a BBN Mouse Model
of Bladder Cancer

Parameter Control Group
235 mg/kg
Fosciclopirox

470 mg/kg
Fosciclopirox

Reference

Administration -

Once-daily IP

injection for 4

weeks

Once-daily IP

injection for 4

weeks

[2][13]

Bladder Weight -
Significantly

decreased

Significantly

decreased
[2][13]

Tumor Stage -
Migration to

lower stage

Migration to

lower stage
[2][13]

Proliferation

Index
- Reduced Reduced [2][13]

Pharmacokinetic Parameters of Ciclopirox after
Fosciclopirox Administration
(Data from preclinical studies in rats and dogs)

Species

Route
of
Adminis
tration

Dose Cmax Tmax AUC Half-life
Referen
ce

Rat
IV CPX-

POM
- - - - - [3][4]

Dog
IV CPX-

POM
- - - - - [3][4]

Rat
SC CPX-

POM
- - - - - [3][4]

Dog
SC CPX-

POM
- - - - - [3][4]
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Specific quantitative values for Cmax, Tmax, AUC, and half-life were not provided in the

searched articles, but the studies confirmed rapid and complete conversion to ciclopirox with

excellent bioavailability via IV and SC routes.[3][4]

Clinical Trial Information
NCT
Number

Phase
Condition(s
)

Intervention Status Reference

NCT0334851

4
Phase 1

Advanced

Solid Tumors
Fosciclopirox Completed [2][6]

NCT0452513

1
Phase 2

Bladder

Cancer
Fosciclopirox Ongoing [2][8]

NCT0460804

5
Phase 1

Muscle-

Invasive

Bladder

Cancer

Fosciclopirox Ongoing [2]

NCT0495604

2
Phase 1/2

Relapsed/Ref

ractory Acute

Myeloid

Leukemia

Fosciclopirox Ongoing [9]

Experimental Protocols
Preparation of Fosciclopirox Disodium for Parenteral
Administration
Objective: To prepare a sterile solution of fosciclopirox disodium for in vivo administration.

Materials:

Fosciclopirox disodium heptahydrate (CPX-POM)[11]

Sterile water for injection[4]

Optional: 25 mM phosphate buffer, pH 7[11]
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Optional: 50 mM Captisol® (a solubilizing agent)[11]

Sterile vials

Syringes and sterile filters (0.22 µm)

Protocol:

Calculate the required amount of fosciclopirox disodium based on the desired

concentration. For early clinical trials, a concentration of 76.8 mg/mL (as the heptahydrate)

was targeted.[4]

In a sterile environment (e.g., a laminar flow hood), dissolve the fosciclopirox disodium in

sterile water for injection or the phosphate buffer.[4][11]

If using Captisol®, it should be included in the buffer solution.[11]

Gently agitate the solution until the powder is completely dissolved. Fosciclopirox
disodium has excellent water solubility.[6]

Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

Store the prepared solution under refrigerated conditions (2°C to 8°C).[11]

In Vitro Cell Proliferation Assay
Objective: To determine the effect of ciclopirox on the proliferation of cancer cell lines.

Materials:

Cancer cell lines (e.g., T24, UM-UC-3 for bladder cancer)[6]

Complete cell culture medium

Ciclopirox (active metabolite)

DMSO (for stock solution)

96-well plates
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Cell proliferation reagent (e.g., MTT, WST-1)

Plate reader

Protocol:

Prepare a stock solution of ciclopirox in DMSO.

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere

overnight.

Prepare serial dilutions of ciclopirox in complete cell culture medium from the stock solution.

Ensure the final DMSO concentration is consistent across all wells and does not exceed a

non-toxic level (e.g., <0.1%).

Remove the overnight medium from the cells and replace it with the medium containing

various concentrations of ciclopirox (e.g., 0-40 µM).[6] Include untreated control wells.

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[6]

At each time point, add the cell proliferation reagent to each well according to the

manufacturer's instructions.

Incubate for the recommended time, then measure the absorbance using a plate reader at

the appropriate wavelength.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC50 value.
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Workflow for in vitro cell proliferation assay.
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Western Blot Analysis for Notch Pathway Proteins
Objective: To assess the impact of ciclopirox on the expression of proteins in the Notch

signaling pathway.

Materials:

Treated and untreated cell lysates

Protein quantification assay (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., against Nicastrin, Presenilin 1, Hes1, cMYC, Cyclin D1)[6]

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Treat cells (e.g., T24, UM-UC-3) with ciclopirox as described in the proliferation assay.

Lyse the cells and collect the protein extracts.

Quantify the protein concentration of each lysate.

Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody of interest overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system to visualize the protein bands. Analyze the band

intensities to determine changes in protein expression.

In Vivo Murine Bladder Cancer Model
Objective: To evaluate the antitumor efficacy of fosciclopirox in a preclinical in vivo model.

Materials:

N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) for tumor induction

Mice

Prepared sterile fosciclopirox solution

Vehicle control solution

Standard animal care facilities and equipment

Protocol:

Induce bladder cancer in mice using a validated model, such as the BBN-induced model.[2]

Once tumors are established, randomize the animals into treatment and control groups.

Administer fosciclopirox intraperitoneally (IP) once daily at the desired doses (e.g., 235

mg/kg and 470 mg/kg).[2] The control group receives the vehicle.

Continue the treatment for a specified duration (e.g., four weeks).[2]

Monitor the animals for any signs of toxicity and record body weights regularly.
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At the end of the study, euthanize the animals and harvest the bladders.

Measure the bladder weight as a surrogate for tumor volume.[2]

Perform histopathological analysis to assess tumor stage and grade.

Conduct immunohistochemistry for proliferation markers (e.g., Ki67) and markers of the

target pathway (e.g., Presenilin 1, Hes-1) to confirm the mechanism of action in vivo.[2][6]
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Workflow for in vivo murine bladder cancer study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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